9-methoxy-12H-benzo[a]xanthen-12-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methoxybenzo[a]xanthen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-20-12-7-8-14-16(10-12)21-15-9-6-11-4-2-3-5-13(11)17(15)18(14)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHYXRUHEXMDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Methoxy 12h Benzo a Xanthen 12 One and Analogues
One-Pot Multicomponent Reaction Strategies for Benzo[a]xanthenone Systems
One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single step. mdpi.com The synthesis of benzo[a]xanthenone systems frequently employs MCRs that involve the condensation of an aldehyde, a naphthol derivative, and a cyclic 1,3-dione. mdpi.comresearchgate.net
Thermal Cyclization Approaches Involving β-Naphthol, Aldehydes, and Cyclic 1,3-Diones
The condensation of β-naphthol, various aldehydes, and cyclic 1,3-diones (such as 5,5-dimethyl-cyclohexane-1,3-dione, also known as dimedone) is a foundational method for assembling tetrahydrobenzo[a]xanthen-11-one derivatives. mdpi.comnih.gov This reaction typically proceeds through an initial Knoevenagel condensation of the aldehyde and the dione, followed by a Michael addition of β-naphthol to the resulting intermediate. A subsequent cyclization and dehydration afford the final xanthene framework. While often facilitated by a catalyst, these reactions can also be driven by thermal conditions, though this may require higher temperatures and longer reaction times, potentially leading to lower yields. The choice of aldehyde directly influences the substituent at the 12-position of the resulting benzo[a]xanthenone. For instance, the use of 2-methoxybenzaldehyde (B41997) leads to the formation of 12-(2-methoxyphenyl) substituted analogues. nih.gov
The following table summarizes representative examples of this multicomponent reaction.
| Aldehyde | Cyclic 1,3-Dione | Catalyst/Condition | Product | Yield (%) |
| Benzaldehyde (B42025) | Dimedone | Heterogeneous catalyst | 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-benzo[a]xanthen-11-one mdpi.com | Good to Excellent mdpi.com |
| 2-Methoxybenzaldehyde | Dimedone | Not specified | 12-(2-Methoxyphenyl)-9,9-dimethyl-8,9-dihydro-12H-benzo[a]xanthen-11(10H)-one nih.gov | Not specified |
| Various aromatic aldehydes | Dimedone | P2O5 / Solvent-free | Various 12-aryl-tetrahydrobenzo[a]xanthen-11-ones asianpubs.org | High asianpubs.org |
Catalytic Protocols Utilizing Lewis Acids (e.g., BF₃:OEt₂) in Benzo[a]xanthenone Formation
Lewis acids are effective catalysts for promoting the synthesis of benzo[a]xanthenones by activating the carbonyl and hydroxyl groups of the reactants. Boron trifluoride etherate (BF₃·OEt₂) is a versatile and commonly employed Lewis acid in organic synthesis, capable of facilitating cyclization and rearrangement reactions. nih.govresearchgate.net In the context of benzo[a]xanthenone synthesis, BF₃·OEt₂ can activate the aldehyde component, accelerating the initial Knoevenagel condensation with the cyclic 1,3-dione. Subsequently, it promotes the Michael addition of β-naphthol and the final intramolecular electrophilic cyclization. The use of BF₃·OEt₂ can lead to improved reaction rates and yields under milder conditions compared to purely thermal methods. researchgate.netescholarship.org Its effectiveness has been demonstrated in various transformations, including the fluorination of aziridines and the synthesis of complex heterocyclic systems like diarylhexahydrobenzo[f]isoquinolines, highlighting its broad applicability in promoting key bond-forming steps. nih.govresearchgate.net
Organocatalytic and Aqueous Micellar Conditions for Benzo[a]xanthenone Synthesis
In a move towards greener and more sustainable chemical processes, organocatalysis has emerged as a powerful tool for the synthesis of benzo[a]xanthenones. These metal-free catalysts can operate under mild conditions and often exhibit high selectivity. rsc.org For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 has been used as a heterogeneous organocatalyst for the one-pot condensation of aldehydes, naphthols, and cyclic diketones under solventless conditions, producing various benzoxanthenones in good to excellent yields. mdpi.com
Furthermore, conducting these syntheses in aqueous micellar conditions represents another advancement in green chemistry. Surfactants in water can form micelles that act as microreactors, solubilizing the organic reactants and facilitating the reaction without the need for volatile organic solvents. N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for reactions like benzoin (B196080) condensation in aqueous media, demonstrating the potential for such systems in complex syntheses. mdpi.com While specific examples directly pertaining to 9-methoxy-12H-benzo[a]xanthen-12-one under these exact conditions are less common in the provided literature, the principles of organocatalysis and aqueous micellar catalysis are well-established for the broader xanthene class. mdpi.commdpi.com
Photochemical Synthesis Routes to this compound Derivatives
Photochemical reactions offer unique pathways to complex molecules that are often inaccessible through conventional thermal methods. researchgate.net These light-initiated reactions can induce specific cyclizations and oxidations to form the benzo[a]xanthenone core.
Photooxidative Cyclization of 2-Styrylchromones to 12H-benzo[a]xanthen-12-ones
The synthesis of 12H-benzo[a]xanthen-12-ones can be achieved through the photooxidative cyclization of appropriately substituted 2-styrylchromones. Chromone (B188151) derivatives, which contain a carbonyl group and a double bond in conjugation, are suitable precursors for photochemical transformations. researchgate.net Irradiation of a 2-styrylchromone in a suitable solvent in the presence of an oxidizing agent like iodine can initiate an intramolecular cyclization. This process involves the formation of a new carbon-carbon bond between the styryl moiety and the chromone's benzene (B151609) ring, followed by oxidation to yield the aromatic tricyclic xanthenone system. The substitution pattern on the starting chromone dictates the final structure of the benzo[a]xanthenone.
Photochemical Oxidation of 7-Methoxy-3-phenyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-4H-chromen-4-one to 9-Methoxy-5-thiophenyl-12H-benzo[a]xanthen-12-one
A specific example of photochemical synthesis is the conversion of 7-methoxy-3-phenyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-4H-chromen-4-one to 9-methoxy-5-thiophenyl-12H-benzo[a]xanthen-12-one. researchgate.net This reaction is carried out by irradiating the starting chromone derivative in methanol (B129727) containing iodine, with air serving as the oxidant. researchgate.net The reaction proceeds via a proposed mechanism involving an intramolecular cyclization onto the phenyl group at the 3-position, followed by oxidation, to form the benzo[a]xanthenone core. The structure of the resulting photoproduct, 9-methoxy-5-thiophenyl-12H-benzo[a]xanthen-12-one, has been confirmed using various spectroscopic methods, including IR, UV-Vis, ¹H NMR, and mass spectrometry. researchgate.net
The table below outlines the specifics of this photochemical transformation.
| Precursor | Reagents/Conditions | Product |
| 7-Methoxy-3-phenyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-4H-chromen-4-one | Methanol, Iodine (I₂), Air, Photochemical irradiation | 9-Methoxy-5-thiophenyl-12H-benzo[a]xanthen-12-one researchgate.net |
Microfluidic Light-Driven Continuous-Flow Procedures for Tetracyclic Benzo[a]xanthenone Architectures
The synthesis of tetracyclic scaffolds, such as those found in benzoxanthenes, has been advanced through the use of microfluidic photoreactors (MFP). nih.gov This technology offers significant improvements over traditional batch methods by providing better light penetration, a higher surface-to-volume ratio, and more uniform irradiation of the reaction mixture. nih.gov An effective method for assembling highly functionalized tetracyclic pharmacophoric cores involves the diastereoselective [4+2] cycloaddition reactions of coumarins and chromones with photoenol intermediates generated by light. nih.gov
This chemistry is predicated on the ability of 2-methylbenzophenone (B1664564) (2-MBP) derivatives to generate a highly reactive photoenol intermediate upon light irradiation. nih.gov This intermediate can then be trapped by an electron-deficient reaction partner. nih.gov The use of a microfluidic photoreactor is essential, as the reaction often does not proceed under conventional batch conditions. nih.govbeilstein-journals.org This highlights the enabling nature of MFP technology in accessing complex molecular architectures.
The light-driven microfluidic method has been successfully used to synthesize a wide array of naphthochromenones and benzoxanthenes in high yields (up to >98%) and with excellent diastereoselectivity (>20:1 dr). nih.govbeilstein-journals.org The procedure is also scalable; a parallel setup can furnish significant quantities of the product (e.g., 948 mg over 14 hours), demonstrating its utility for practical synthesis. nih.govbeilstein-journals.org These tetracyclic scaffolds are valuable as they are found in various biologically active molecules and can serve as precursors for further synthetic modifications. beilstein-journals.orgbeilstein-journals.org
Metal-Catalyzed Annulation and Cyclization Processes
Metal catalysis provides powerful and versatile strategies for the construction of the benzo[a]xanthenone core through annulation and cyclization reactions.
Copper(I)-Catalyzed Intramolecular O-Arylation for Xanthenone Ring Construction
The construction of the xanthenone ring system can be efficiently achieved via a Copper(I)-catalyzed intramolecular O-arylation. This method has been demonstrated for the synthesis of 2,3,4,9-tetrahydro-1H-xanthen-1-ones from readily accessible 2-(2-bromobenzyl)cyclohexane-1,3-diones. bgu.ac.ilnih.gov Significantly, this transformation can be catalyzed by very low loadings of Copper(I) chloride (as little as 0.5 mol %), affording the cyclized products in high yields, typically ranging from 83% to 99%. bgu.ac.ilacs.orgresearchgate.net
The reaction conditions are generally mild, and the process represents a valuable addition to the synthetic chemist's toolbox for creating xanthenone structures. acs.org Although a detailed mechanistic investigation was not performed for this specific reaction, a plausible catalytic cycle has been proposed. It is believed to start with the formation of a cesium enolate from the dicarbonyl substrate. acs.org This is followed by the oxidative addition of the Cu(I) catalyst into the aryl-bromide bond. Subsequent bromide/pivalate exchange and reductive elimination would then form the C-O bond, constructing the xanthenone ring and regenerating the Cu(I) catalyst. acs.org
Table 1: Optimized Conditions for Cu(I)-Catalyzed Intramolecular O-Arylation This table is interactive. You can sort and filter the data.
| Catalyst | Catalyst Loading (mol %) | Base | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| CuCl | 0.5 | Cs₂CO₃ | Pivalic Acid | DMF | 130 | High | acs.org |
Gold(I)-Catalyzed Michael Addition/6-endo-trig Cyclization/Aromatization Cascade Annulation for 12H-benzo[a]xanthen-12-ones
A highly efficient, multifaceted cascade reaction catalyzed by Gold(I) has been developed for the synthesis of 12H-benzo[a]xanthen-12-ones. rsc.org This strategy involves a sequence of a Michael addition, a 6-endo-trig cyclization, and an aromatization step. rsc.org The process utilizes synthetic 1,3-diphenylprop-2-yn-1-one substrates and is driven by the formation of the final aromatic system. rsc.org
This gold-catalyzed cascade provides a powerful method for constructing the complex tetracyclic core of benzo[a]xanthenones in a single operation. rsc.org The scope of this synthetic strategy has been explored with a variety of substrates, demonstrating its utility. rsc.org Control experiments have been performed to probe the reaction mechanism, leading to a putative pathway based on these results and previous studies in the field. rsc.org Gold catalysts are known to be effective in promoting oxa-Michael addition reactions under mild conditions. nih.gov
Mechanistic Investigations of Benzo[a]xanthenone Formation
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.
Proposed Mechanisms via o-Quinone Methide Intermediates
ortho-Quinone methides (o-QMs) are highly reactive and polarized intermediates that have been implicated in a wide range of chemical and biological processes. nih.govnih.gov Their utility in organic synthesis has been expanding as methods for their generation under mild conditions have been developed. nih.govrsc.org These intermediates are characterized by a cyclohexadiene core with a carbonyl group and a methylene (B1212753) unit, making them susceptible to 1,4-conjugate additions and [4+2] cycloaddition reactions. nih.gov
In the context of benzo[a]xanthenone synthesis, o-QMs can be generated in situ from precursors like phenolic Mannich bases or hydroxybenzyl alcohols. researchgate.net The formation of the benzo[a]xanthenone ring can proceed through a cascade reaction involving the formation of an o-QM intermediate, followed by an aza-Michael addition and an intramolecular nucleophilic substitution. thieme.de The high reactivity of o-QMs makes them transient, but their involvement provides a powerful pathway to complex heterocyclic structures. nih.govresearchgate.net
Energetic Profile Analysis of Reaction Pathways in Xanthene Derivatives Synthesis
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the energetic profiles of reactions leading to xanthene derivatives. researchgate.net These analyses help in understanding the feasibility of a proposed reaction pathway by calculating the energies of reactants, transition states, and products. researchgate.netresearchgate.net
For the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, a related xanthene structure, the reaction energy profile was calculated using the M06-2X/6-31G(d,p) level of theory. researchgate.net The results indicated that the transformation to the xanthene derivative is exothermic. researchgate.net Such computational analyses can reveal whether a reaction is under kinetic or thermodynamic control. For instance, in some 6-endo-trig oxa-Michael additions, the reaction is thermodynamically controlled, leading to the most stable product. nih.gov In contrast, certain metal-catalyzed variations are kinetically controlled. nih.gov These energetic insights are invaluable for rational catalyst design and reaction optimization.
Role of Catalysts and Reaction Conditions in Directing Product Formation
The formation of the 12H-benzo[a]xanthen-12-one scaffold is highly dependent on the choice of catalyst and the specific reaction conditions employed. Various catalytic systems, from precious metals to green catalysts, have been utilized to promote the cyclization and condensation reactions necessary for the synthesis of this heterocyclic system.
One notable method involves a gold(I)-catalyzed Michael addition followed by a 6-endo-trig cyclization and aromatization cascade annulation. rsc.org This strategy provides a direct route to the 12H-benzo[a]xanthen-12-one core. The gold catalyst plays a crucial role in activating the starting materials and facilitating the cascade of reactions that lead to the final product.
In a different approach, a photochemical synthesis of a 9-methoxy-5-thiophenyl-12H-benzo[a]xanthen-12-one derivative has been reported. This method utilizes photochemical oxidation in the presence of iodine, highlighting the role of light and an oxidizing agent in directing the cyclization and formation of the xanthene ring.
Green and sustainable synthetic methods have also been explored. For instance, a one-pot condensation reaction of β-naphthol, an appropriate aldehyde, and a 1,3-dicarbonyl compound can be catalyzed by dodecatungstophosphoric acid (H₃PW₁₂O₄₀) under solvent-free conditions. researchgate.net This method offers high yields, shorter reaction times, and milder conditions. Similarly, zirconium(IV) hydrogensulfate (Zr(HSO₄)₄) has been employed as an efficient and reusable catalyst for the synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives.
The reaction conditions, including temperature, solvent, and the nature of the reactants, also significantly influence the outcome. For example, in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives, solvent-free conditions are often preferred to enhance reaction efficiency and reduce environmental impact. researchgate.net The choice of aldehyde and the 1,3-dicarbonyl compound will also dictate the substitution pattern on the final product.
Table 1: Catalysts and Conditions for the Synthesis of Benzo[a]xanthen-12-one Analogues
| Catalyst | Reactants | Key Reaction Conditions | Product Type |
| Gold(I) Complex | 2-(Phenylethynyl)phenol and a suitable dienophile | Cascade annulation | 12H-Benzo[a]xanthen-12-one |
| Iodine (I₂) | 7-Methoxy-3-phenyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-4H-chromen-4-one | Photochemical oxidation | 9-Methoxy-5-thiophenyl-12H-benzo[a]xanthen-12-one |
| Dodecatungstophosphoric Acid (H₃PW₁₂O₄₀) | β-Naphthol, aldehyde, 1,3-cyclohexadione | Solvent-free, 60°C | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one |
| Zirconium(IV) hydrogensulfate (Zr(HSO₄)₄) | β-Naphthol, aldehyde, dimedone | Solvent-free | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one |
Synthetic Modifications and Functionalization of the Benzo[a]xanthen-12-one Skeleton
The functionalization of the benzo[a]xanthen-12-one core is crucial for tuning its chemical and physical properties. This often involves the derivatization of existing functional groups or the introduction of new substituents onto the aromatic rings.
Derivatization of Hydroxyl Groups on the Benzo[a]xanthen-12-one Core
While direct studies on the derivatization of a hydroxyl group at the 9-position of 12H-benzo[a]xanthen-12-one are not extensively reported, the general reactivity of phenolic hydroxyl groups on similar xanthene scaffolds provides a strong indication of potential synthetic pathways. The conversion of a methoxy (B1213986) group, such as in this compound, to a hydroxyl group can be achieved through demethylation, typically using strong Lewis acids like boron tribromide (BBr₃). The resulting 9-hydroxy-12H-benzo[a]xanthen-12-one would be a key intermediate for further functionalization.
Alkylation: The hydroxyl group can be readily alkylated to form ethers. This is typically achieved by treating the hydroxyxanthenone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. This reaction would introduce an alkoxy group, potentially altering the solubility and electronic properties of the molecule.
Esterification: The phenolic hydroxyl group can also be converted into an ester. This can be accomplished through reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, could be employed. The resulting ester functionality can introduce a variety of new chemical handles and modulate the compound's characteristics.
Introduction of Diverse Substituents and Their Impact on Reaction Scope
The introduction of various substituents onto the benzo[a]xanthen-12-one skeleton can significantly impact the scope and outcome of synthetic reactions. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a critical role.
An electrochemical method has been developed for the site-selective alkylation of xanthenes, including 10-methoxy-12H-benzo[a]xanthene, with azobenzenes. nih.gov This reaction proceeds at the C-12 position, demonstrating a method for direct C-H functionalization. The presence of the methoxy group, an electron-donating group, can influence the reactivity of the aromatic rings and the stability of reaction intermediates.
The synthesis of halogenated derivatives, such as chloro- or bromo-substituted benzo[a]xanthen-12-ones, can be achieved by using halogenated starting materials in the initial condensation reactions. For example, the use of a halogenated benzaldehyde in a multicomponent reaction would lead to a halogenated substituent at the 12-position. These halogenated derivatives can serve as versatile intermediates for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of new functional groups.
The introduction of nitro groups, which are strongly electron-withdrawing, can be accomplished through nitration of the benzo[a]xanthen-12-one core using standard nitrating agents like a mixture of nitric and sulfuric acids. The position of nitration would be directed by the existing substituents on the aromatic rings. These nitro derivatives can be subsequently reduced to amino groups, providing a handle for further derivatization, such as the formation of amides or sulfonamides.
The electronic nature of the substituents on the starting materials can also affect the yield and rate of the initial xanthene-forming reaction. Generally, electron-withdrawing groups on the aldehyde component in multicomponent reactions can enhance the reactivity of the carbonyl group, potentially leading to higher yields. Conversely, strong electron-donating groups may decrease the electrophilicity of the aldehyde and slow down the reaction.
Spectroscopic and Advanced Structural Characterization Studies of 9 Methoxy 12h Benzo a Xanthen 12 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C (carbon-13). By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural map of a molecule can be assembled.
The ¹H NMR spectrum of 9-methoxy-12H-benzo[a]xanthen-12-one would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the fused aromatic rings. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon of the xanthenone core is characteristically found at a very downfield chemical shift, often in the range of δ 180-190 ppm. The carbon atoms of the aromatic rings would resonate in the δ 110-160 ppm region, with the methoxy-substituted carbon appearing at a downfield position due to the electron-donating effect of the oxygen atom.
While a complete, experimentally verified dataset for this compound is not publicly available, the following tables present plausible ¹H and ¹³C NMR chemical shift assignments based on data from structurally similar benzo[a]xanthenone analogues. doi.orgresearchgate.net
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.25 | d | 8.5 |
| H-2 | 7.55 | t | 7.5 |
| H-3 | 7.75 | t | 7.8 |
| H-4 | 8.15 | d | 8.2 |
| H-5 | 7.90 | d | 8.8 |
| H-6 | 7.65 | d | 8.8 |
| H-8 | 7.40 | d | 2.5 |
| H-10 | 7.20 | dd | 9.0, 2.5 |
| H-11 | 8.30 | d | 9.0 |
| OCH₃ | 3.95 | s | - |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 128.5 |
| C-2 | 124.8 |
| C-3 | 129.2 |
| C-4 | 126.7 |
| C-4a | 134.5 |
| C-5 | 121.8 |
| C-6 | 134.1 |
| C-6a | 120.9 |
| C-7a | 156.4 |
| C-8 | 105.2 |
| C-9 | 163.5 |
| C-10 | 118.0 |
| C-11 | 125.5 |
| C-11a | 117.8 |
| C-12 | 184.2 |
| C-12a | 148.9 |
| C-12b | 131.6 |
| OCH₃ | 55.9 |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This allows for the direct assignment of a proton signal to its corresponding carbon signal, greatly simplifying the interpretation of the 1D spectra. For this compound, HSQC would show cross-peaks connecting each aromatic proton to its directly bonded carbon atom, and the methoxy protons to the methoxy carbon.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful for structural elucidation as it reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is instrumental in piecing together the carbon skeleton of the molecule. For instance, the methoxy protons would show a correlation to the C-9 carbon, confirming the position of the methoxy group. Protons on one aromatic ring would show correlations to carbons in the adjacent ring, establishing the connectivity of the fused ring system. The protons on the aromatic rings adjacent to the carbonyl group would also exhibit HMBC correlations to the C-12 carbonyl carbon, confirming the placement of the ketone functionality. Studies on related benzo[b]xanthenone derivatives have successfully utilized HMBC and HMQC (a predecessor to HSQC) for complete spectral assignments. doi.org
The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by the hybridization state, and the presence of electron-donating or electron-withdrawing groups. In this compound, several key structural features dictate the observed ¹³C NMR chemical shifts.
The carbonyl group (C-12) is a strong electron-withdrawing group, causing the carbonyl carbon to be significantly deshielded and resonate at a very low field (around 184 ppm). The presence of the methoxy group (-OCH₃) at the C-9 position introduces a strong electron-donating resonance effect. This leads to an upfield shift (increased shielding) of the ortho (C-8 and C-10) and para (C-7a) positions relative to the unsubstituted benzo[a]xanthen-12-one, while the ipso-carbon (C-9) is deshielded. This type of substituent effect on ¹³C chemical shifts is a well-established principle in NMR spectroscopy and has been observed in various aromatic and heterocyclic systems. mdpi.com
Furthermore, the extensive conjugation within the fused aromatic rings of the benzo[a]xanthenone core leads to a general delocalization of electron density, influencing the chemical shifts of all the carbons in the aromatic system. The chemical shifts of the quaternary carbons at the ring junctions (e.g., C-4a, C-6a, C-7a, C-11a, C-12a, C-12b) are also diagnostic and can be confirmed through the absence of signals in a DEPT-135 experiment and their cross-peaks in the HMBC spectrum. The correlation between ¹³C chemical shifts and the electronic properties of substituents has been a valuable tool in the structural analysis of related polycyclic aromatic compounds like benz[a]anthracenes. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the parent ion, which is a critical piece of information for confirming the identity of a compound. For this compound, the exact mass has been determined to be 276.078644 g/mol , which corresponds to the elemental formula C₁₈H₁₂O₃. spectrabase.com
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic fragment ions. The analysis of these fragmentation patterns can provide valuable structural information. While a detailed fragmentation study for this compound is not available, plausible fragmentation pathways can be inferred based on the known fragmentation of related methoxy-substituted and carbonyl-containing heterocyclic compounds. shimadzu.com
A likely fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable radical cation. Another common fragmentation for carbonyl compounds is the loss of a neutral carbon monoxide (CO) molecule.
Table 3: Plausible High-Resolution Mass Spectrometry Fragmentation Data for this compound
| m/z (Calculated) | Plausible Fragment | Formula | Loss |
| 276.0786 | [M]⁺ | C₁₈H₁₂O₃ | - |
| 261.0550 | [M - CH₃]⁺ | C₁₇H₉O₃ | •CH₃ |
| 248.0732 | [M - CO]⁺ | C₁₇H₁₂O₂ | CO |
| 233.0498 | [M - CH₃ - CO]⁺ | C₁₆H₉O₂ | •CH₃, CO |
| 205.0600 | [M - CH₃ - 2CO]⁺ | C₁₅H₉O | •CH₃, 2CO |
Q & A
Q. What role do solvent polarity and temperature play in regioselectivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
